molecular formula C10H12N2O B12858609 2-Ethylbenzofuran-5,7-diamine

2-Ethylbenzofuran-5,7-diamine

Cat. No.: B12858609
M. Wt: 176.21 g/mol
InChI Key: MVOISIRLLCNVQK-UHFFFAOYSA-N
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Description

2-Ethylbenzofuran-5,7-diamine is a chemical compound that belongs to the benzofuran family Benzofurans are a class of organic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzofuran-5,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium catalysts

Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans . Additionally, rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent have been employed to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzofuran-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethyl group and diamine functionality on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amine derivatives.

Scientific Research Applications

2-Ethylbenzofuran-5,7-diamine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylbenzofuran-5,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The presence of the ethyl group and diamine functionality can influence its binding interactions and overall biological activity.

Comparison with Similar Compounds

2-Ethylbenzofuran-5,7-diamine can be compared with other benzofuran derivatives to highlight its uniqueness. Some similar compounds include:

    2-Ethylbenzofuran: Lacks the diamine functionality, resulting in different chemical and biological properties.

    5,7-Diaminobenzofuran: Lacks the ethyl group, which can affect its reactivity and applications.

    2-Methylbenzofuran-5,7-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

The unique combination of the ethyl group and diamine functionality in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethyl-1-benzofuran-5,7-diamine

InChI

InChI=1S/C10H12N2O/c1-2-8-4-6-3-7(11)5-9(12)10(6)13-8/h3-5H,2,11-12H2,1H3

InChI Key

MVOISIRLLCNVQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CC(=C2O1)N)N

Origin of Product

United States

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